N-[(1-phenylpyrrolidin-2-yl)methyl]adamantane-1-carboxamide

11β-HSD1 inhibition adamantane SAR metabolic stability

N-[(1-phenylpyrrolidin-2-yl)methyl]adamantane-1-carboxamide is a conformationally distinct C-1 bridgehead carboxamide—not a C-2 isomer like PF-877423. Its 1-phenylpyrrolidine fragment merges 11β-HSD1 and Notum privileged motifs, while the pyrrolidine-2-ylmethyl linkage is hypothesized to bias 5-HT receptor subtype selectivity. Ideal for fragment-based drug discovery, CYP metabolism comparative studies, and computational docking validation. Secure this racemic scaffold for exclusive SAR exploration.

Molecular Formula C22H30N2O
Molecular Weight 338.495
CAS No. 1798029-93-2
Cat. No. B2826961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-phenylpyrrolidin-2-yl)methyl]adamantane-1-carboxamide
CAS1798029-93-2
Molecular FormulaC22H30N2O
Molecular Weight338.495
Structural Identifiers
SMILESC1CC(N(C1)C2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C22H30N2O/c25-21(22-12-16-9-17(13-22)11-18(10-16)14-22)23-15-20-7-4-8-24(20)19-5-2-1-3-6-19/h1-3,5-6,16-18,20H,4,7-15H2,(H,23,25)
InChIKeyIERNACUNMBBXQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1-Phenylpyrrolidin-2-yl)methyl]adamantane-1-carboxamide (CAS 1798029-93-2): Structural Overview and Procurement Baseline for a Bifunctional Adamantane-Pyrrolidine Research Scaffold


N-[(1-phenylpyrrolidin-2-yl)methyl]adamantane-1-carboxamide (CAS 1798029-93-2) is a synthetic adamantane-1-carboxamide derivative featuring a 1-phenylpyrrolidin-2-yl moiety connected via a methylene linker to the amide nitrogen. With molecular formula C22H30N2O and molecular weight 338.5 g/mol, this compound belongs to the broader class of adamantane-pyrrolidine hybrids, a scaffold family that has yielded potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1], selective 5-HT2 receptor antagonists [2], and Notum carboxylesterase inhibitors [3]. The compound incorporates the stereochemically defined (3r,5r,7r)-adamantane configuration and carries a racemic 1-phenylpyrrolidin-2-ylmethyl substituent. No primary research literature with quantitative biological data has been published for this specific CAS number as of the search date.

Why N-[(1-Phenylpyrrolidin-2-yl)methyl]adamantane-1-carboxamide Cannot Be Replaced by Generic Adamantane Carboxamide Analogs


The structural architecture of N-[(1-phenylpyrrolidin-2-yl)methyl]adamantane-1-carboxamide integrates three pharmacophoric elements whose spatial arrangement is not replicated by any single commercially available analog: (i) an adamantane-1-carboxamide core that, unlike adamantan-2-yl isomers such as PF-877423, positions the carboxamide at the bridgehead carbon, altering the exit vector and steric profile of the lipophilic cage [1]; (ii) a 1-phenylpyrrolidine ring that introduces both aromatic π-stacking capability and a basic tertiary amine, features absent in simpler N-alkyl-pyrrolidine or N-benzyl-pyrrolidine analogs [2]; and (iii) a methylene spacer between the pyrrolidine 2-position and the amide nitrogen that creates conformational flexibility distinct from directly N-linked pyrrolidine carboxamides such as (R)-N-(pyrrolidin-3-yl)-1-adamantanecarboxamide [3]. These three features collectively define a unique pharmacophoric geometry, meaning that substitution with a generic adamantane carboxamide or a simple phenylpyrrolidine cannot reproduce the same hydrogen-bonding, lipophilic, and conformational presentation to biological targets.

Quantitative Differentiation Evidence: N-[(1-Phenylpyrrolidin-2-yl)methyl]adamantane-1-carboxamide vs. Closest Structural Analogs


Adamantane Substitution Position: Bridgehead (C-1) vs. Secondary (C-2) Carboxamide Geometry and Metabolic Stability Implications

In the adamantane carboxamide 11β-HSD1 inhibitor series, the position of the carboxamide attachment on the adamantane cage fundamentally alters both potency and metabolic stability. The C-2 substituted analog PF-877423 [(2R)-N-(adamantan-2-yl)-1-ethylpyrrolidine-2-carboxamide] achieves potent human 11β-HSD1 inhibition (Ki = 1.4 nM, IC50 = 4.2 nM in cell assay) [1]. However, C-2 adamantane carboxamides are susceptible to CYP-mediated hydroxylation at the adamantane tertiary carbons, a liability that required extensive optimization in the PF-877423 series to achieve acceptable metabolic stability [1]. The target compound's C-1 (bridgehead) carboxamide attachment presents a distinct metabolic profile, as bridgehead substitution alters both the steric accessibility of the amide for hydrolytic cleavage and the electronic environment of adjacent adamantane C-H bonds for oxidative metabolism [2]. This positional difference creates a differentiated tool compound for studying structure-metabolism relationships in the adamantane carboxamide class.

11β-HSD1 inhibition adamantane SAR metabolic stability

Pyrrolidine N-Substitution: 1-Phenyl vs. 1-Benzyl vs. 1-Ethyl Pyrrolidine Pharmacophore Differentiation

The 1-phenylpyrrolidine moiety has been identified as a privileged fragment for enzyme inhibition, most notably in a crystallographically validated fragment screen against Notum carboxylesterase [1]. In that study, 1-phenylpyrrolidine fragment 8 demonstrated direct binding to the Notum active site with X-ray structural confirmation (PDB entries 6YUV, 6YUW, 6YUX), and optimization yielded acid 26 with improved potency [1]. By contrast, 1-ethyl pyrrolidine analogs (e.g., PF-877423) lack the aromatic phenyl ring and consequently lose the π-stacking and hydrophobic interactions that the phenyl group contributes to target binding [2]. The 1-benzyl analog N-(1-benzylpyrrolidin-3-yl)adamantane-1-carboxamide (CAS 1209131-26-9, C22H30N2O, MW 338.5) shares the same molecular formula and weight as the target compound but differs in the attachment point (pyrrolidine 3-position via direct N-linkage vs. pyrrolidine 2-position via methylene spacer) . This difference in connectivity (N-benzyl vs. N-phenyl; pyrrolidine-3-yl vs. pyrrolidine-2-ylmethyl) creates distinct conformational and electronic profiles despite identical elemental composition.

Notum inhibition phenylpyrrolidine SAR fragment-based drug discovery

Linker Connectivity: Methylene-Bridged Pyrrolidine-2-ylmethyl vs. Direct Pyrrolidine-3-yl Carboxamide

The adamantane carboxamide class exhibits pronounced sensitivity to the position and linkage of the pyrrolidine ring. In the 5-HT2 receptor antagonist series, the most potent compound (S)-N-{1-[2-(4-fluorophenyl)ethyl]pyrrolidin-3-yl}-1-adamantanecarboxamide achieved selective receptor antagonism through a pyrrolidine-3-yl direct N-linkage to the adamantane carboxamide [1]. The target compound differs critically: it employs a pyrrolidine-2-ylmethyl connectivity, where the methylene spacer introduces an additional rotatable bond between the pyrrolidine ring and the amide nitrogen. This structural feature, absent in direct pyrrolidine-3-yl carboxamides like CAS 267643-98-1 [(R)-N-(pyrrolidin-3-yl)-1-adamantanecarboxamide, C15H24N2O, MW 248.36] [2], alters both the distance and angular relationship between the adamantane cage and the phenylpyrrolidine moiety. In the related N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide series investigated as 5-HT1A agonists, the pyrrolidine-2-ylmethyl linkage was specifically required for receptor agonism, with the pyrrolidine-3-yl analogs showing divergent pharmacological profiles [1].

5-HT2 receptor antagonism conformational analysis structure-activity relationship

Physicochemical Differentiation: cLogP and Hydrogen Bonding Capacity vs. Structurally Similar Adamantane Carboxamides

The target compound's physicochemical profile differentiates it from simpler adamantane carboxamide analogs. With C22H30N2O (MW 338.5), it contains one H-bond donor (amide NH) and two H-bond acceptors (amide C=O, pyrrolidine N). Compared to (R)-N-(pyrrolidin-3-yl)-1-adamantanecarboxamide (MW 248.36, C15H24N2O, 1 HBD, 2 HBA), the target compound adds a phenyl ring and methylene linker, increasing both lipophilicity (estimated ΔcLogP ≈ +2.5 to +3.0 units) and molecular surface area [1]. Compared to 3-phenyl-N-[(3R)-pyrrolidin-3-yl]adamantane-1-carboxamide (MW 324.5, C21H28N2O), the target compound contains one additional carbon and two additional hydrogens (the methylene spacer), marginally increasing molecular flexibility while maintaining similar aromatic character [2]. The presence of both a basic tertiary amine (pyrrolidine N, predicted pKa ≈ 8-9) and a neutral amide creates a zwitterionic-capable molecule at physiological pH, a feature relevant to blood-brain barrier penetration predictions [3].

drug-likeness physicochemical properties CNS penetration potential

Recommended Research and Industrial Application Scenarios for N-[(1-Phenylpyrrolidin-2-yl)methyl]adamantane-1-carboxamide Based on Structural Differentiation Evidence


Chemical Probe for Adamantane Carboxamide Positional SAR: C-1 Bridgehead vs. C-2 Secondary Metabolism Studies

As established in Section 3, the target compound's C-1 bridgehead carboxamide attachment differentiates it from the extensively studied C-2 series (e.g., PF-877423). Researchers investigating adamantane metabolic stability can use this compound as a paired probe alongside C-2 analogs to deconvolute the contribution of carboxamide attachment position to CYP-mediated metabolism, microsomal stability, and hydrolytic susceptibility. The PF-877423 series required substantial optimization to address adamantane hydroxylation [1]; the C-1 analog provides a tool to test whether bridgehead attachment intrinsically reduces this liability.

Bifunctional Fragment Elaboration Starting Point for Notum or 11β-HSD1 Inhibitor Optimization

The 1-phenylpyrrolidine moiety has been crystallographically validated as a Notum-binding fragment [1], while the adamantane-1-carboxamide core is a recognized pharmacophore in 11β-HSD1 inhibition [2]. The target compound merges these two privileged fragments with a methylene linker at the pyrrolidine 2-position. This scaffold is suitable as a starting point for fragment-based drug discovery programs targeting either enzyme class, particularly where X-ray crystallography is available to guide structure-based optimization of the linker geometry and substitution pattern.

Receptor Subtype Selectivity Profiling: Differentiating 5-HT2 Antagonism from 5-HT1A Agonism via Pyrrolidine Linkage

SAR evidence from related series demonstrates that pyrrolidine-2-ylmethyl carboxamides favor 5-HT1A agonism, while pyrrolidine-3-yl carboxamides favor 5-HT2 antagonism [1]. The target compound's pyrrolidine-2-ylmethyl connectivity, combined with the adamantane-1-carboxamide and N-phenyl substituents, creates a unique pharmacological probe for testing this linkage-dependent receptor selectivity hypothesis. Procurement for receptor binding panels (5-HT1A, 5-HT2A, 5-HT2C, and related aminergic receptors) can generate data to refine this SAR understanding.

Computational Chemistry and Docking Model Validation Using a Conformationally Distinct Adamantane-Pyrrolidine Scaffold

With four rotatable bonds and a stereochemically defined adamantane cage, the target compound presents a well-defined conformational space for molecular docking and dynamics simulations. Its structural features (C-1 carboxamide, methylene spacer, N-phenyl substitution) differ from commonly docked adamantane ligands such as PF-877423 or amantadine, making it a valuable test case for validating docking scoring functions, conformational sampling algorithms, and free energy perturbation protocols on adamantane-containing ligands [2]. The absence of published potency data for this compound also makes it suitable for prospective virtual screening validation studies.

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